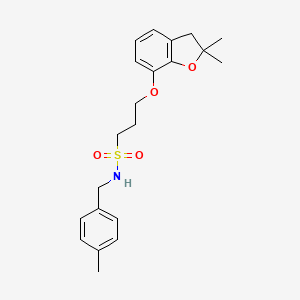

3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methylphenyl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-16-8-10-17(11-9-16)15-22-27(23,24)13-5-12-25-19-7-4-6-18-14-21(2,3)26-20(18)19/h4,6-11,22H,5,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIWUKYCABITOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methylbenzyl)propane-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety linked to a sulfonamide group, which is known for its role in various biological activities. The molecular formula is with a molecular weight of approximately 341.4 g/mol.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H25N1O3S |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds similar to This compound exhibit various biological activities:

- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and cancer progression.

- Anti-inflammatory Properties : Sulfonamide derivatives are often associated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. The presence of the benzofuran moiety enhances lipophilicity and may improve cellular permeability, while the sulfonamide group is crucial for the interaction with target enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study on IDO Inhibition

A study demonstrated that similar compounds effectively inhibited IDO, enhancing anti-tumor immunity and potentially improving cancer treatment outcomes. The IC50 values reported for related benzofuran derivatives ranged from 9.45 μM to 0.531 μM, indicating promising potency .

Anti-inflammatory Activity

Another investigation into sulfonamide derivatives highlighted their moderate anti-inflammatory properties, suggesting that modifications to the benzofuran structure could lead to enhanced efficacy against inflammatory conditions .

Comparative Analysis of Related Compounds

To better understand the potential of This compound , it is useful to compare it with other compounds exhibiting similar biological activities.

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | IDO Inhibition | 9.45 |

| Benzofuran Derivative B | Anti-inflammatory | Moderate |

| Sulfonamide Derivative C | Enzyme inhibition | 0.531 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three structurally related sulfonamides, highlighting substituent variations and physicochemical properties.

¹ Molecular formula estimated as C₂₁H₂₇NO₄S based on structural analysis.

Key Observations:

The azide-functionalized compound is tailored for click chemistry applications, unlike the target compound, which lacks reactive handles.

Synthetic Routes :

- The target compound’s synthesis likely involves etherification between 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and propane sulfonamide intermediates, followed by N-alkylation with 4-methylbenzyl bromide. This contrasts with the azide substitution in and Suzuki coupling in .

Research Implications

The structural diversity among sulfonamide derivatives underscores the importance of substituent selection in drug design. The target compound’s balance of lipophilicity and steric bulk positions it as a candidate for further pharmacological screening, particularly in diseases where sulfonamide-protein interactions are critical. Future studies should prioritize solubility assays, target-binding experiments, and comparative pharmacokinetic profiling against analogs like BF14122 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.